Benzaldehyde dimethyl acetal

Description

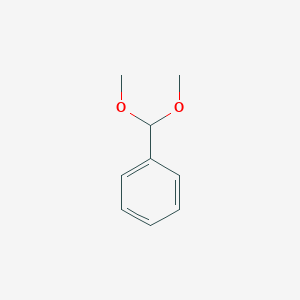

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVMDQBCAHEHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061538 | |

| Record name | Benzene, (dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweet, floral-almond odour | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 89.00 °C. @ 18.00 mm Hg | |

| Record name | (Dimethoxymethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.020 | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1125-88-8 | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dimethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,alpha-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T83K35CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Dimethoxymethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Benzaldehyde Dimethyl Acetal and Analogues

Classical Acetalization Protocols

Classical approaches to acetal (B89532) formation are characterized by their use of readily available reagents and straightforward reaction setups. The core of these protocols is the condensation reaction between an aldehyde and an alcohol.

The formation of benzaldehyde (B42025) dimethyl acetal from benzaldehyde and methanol (B129727) is a reversible reaction. To achieve high yields, an acid catalyst is employed to protonate the carbonyl oxygen of benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The subsequent elimination of a water molecule, facilitated by the acidic medium, leads to the final acetal product.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. For the synthesis of benzaldehyde dimethyl acetal, this typically involves dissolving a strong or moderately strong acid in the methanol and benzaldehyde reaction mixture. Common homogeneous acid catalysts include mineral acids like sulfuric and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid and camphorsulfonic acid. mdpi.com

Sulfuric acid (H₂SO₄) is a conventional and effective catalyst for acetalization reactions. mdpi.com While detailed kinetic studies for the specific synthesis of this compound are not extensively published in the provided literature, its utility is well-established in related transformations. For instance, sulfuric acid supported on silica (B1680970) gel has been noted as an efficient catalyst for the protection of various carbonyl compounds, including the acetalization of ketosteroids with ethylene (B1197577) glycol and the protection of aromatic aldehydes. jmaterenvironsci.com The principle relies on the strong Brønsted acidity of sulfuric acid to facilitate the reaction mechanism. In a homogeneous setting, concentrated sulfuric acid is added in catalytic amounts to the mixture of benzaldehyde and methanol.

Table 1: Research Findings on Sulfuric Acid Catalysis for Acetalization

| Catalyst System | Substrate(s) | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| H₂SO₄ on Silica Gel | Ketosteroids, Ethylene Glycol | Not specified | Good catalyst for condensation | jmaterenvironsci.com |

| H₂SO₄ on Silica Gel | Aromatic Aldehydes, Diols | Microwave, Solvent-free | Promotes protection | jmaterenvironsci.com |

Hydrochloric acid (HCl) is another classical and potent catalyst for the formation of this compound. google.com Research demonstrates its high efficacy even at very low concentrations. A study on the acetalization of various aldehydes found that using as little as 0.1 mol% of hydrochloric acid in methanol at ambient temperature for 30 minutes can lead to nearly quantitative conversion of benzaldehyde to its dimethyl acetal. acs.org Increasing the catalyst loading can improve conversion rates, with excellent results observed for loadings between 0.03 and 30 mol %. acs.org An older patented process describes a method where one mole of benzaldehyde is heated with two moles of methanol in the presence of a catalytic amount of hydrochloric acid (0.05% by weight of the aldehyde). The reaction mixture is heated for approximately eight hours, with the temperature gradually rising to 140-145°C to drive the reaction to completion by distilling off the formed methanol (in a transesterification context) or water. google.com

Table 2: Research Findings on Hydrochloric Acid Catalysis

| Catalyst Loading | Substrate(s) | Temperature | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| 0.1 mol % | Benzaldehyde, Methanol | Ambient | 30 min | >95% (Isolated Yield) | acs.org |

| 0.05 wt % of aldehyde | Benzaldehyde, Methanol | 140-145 °C | 8 hours | Not specified | google.com |

p-Toluenesulfonic acid (p-TsOH) is a widely used organic acid catalyst in organic synthesis, valued for its solid, non-volatile nature, which simplifies handling compared to liquid mineral acids. It is effective in catalyzing acetal formation and, particularly, transacetalation reactions. asianpubs.org In one example, p-TsOH was used to catalyze the reaction between salicin (B1681394) and this compound (a transacetalation) in dimethylformamide (DMF) at 80°C for two hours, affording the product in 63% yield. tcichemicals.com Similarly, the synthesis of an analogue, 2-fluorobenzaldehyde (B47322) dimethylacetal, was achieved by reacting 2-fluorobenzaldehyde with 2,2-dimethoxypropane (B42991) using a catalytic amount of p-TsOH at room temperature for 24 hours. prepchem.com In the protection of carbohydrate derivatives, p-TsOH effectively catalyzes the reaction of a glucopyranoside with this compound in DMF, with the reaction reaching completion within an hour at room temperature. oup.com

Table 3: Research Findings on p-Toluenesulfonic Acid Catalysis

| Substrate(s) | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Salicin | This compound, p-TsOH·H₂O | DMF | 80 °C | 2 h | 63% | tcichemicals.com |

| 2-Fluorobenzaldehyde | 2,2-Dimethoxypropane, p-TsOH | None | Room Temp. | 24 h | Not specified | prepchem.com |

| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside | This compound, p-TsOH | DMF | Room Temp. | 1 h | ~91% | oup.com |

Camphorsulfonic acid (CSA) is another effective organic acid catalyst, often favored in complex molecule synthesis for its mildness and selectivity. google.com It has been successfully employed in the protection of hydroxyl groups in carbohydrates via acetal formation with this compound. For instance, the reaction of D-glucosamine derivatives with this compound proceeds efficiently under CSA catalysis in solvents like tetrahydrofuran (B95107) or acetonitrile (B52724), where continuous removal of the generated methanol drives the reaction to completion. google.com In the synthesis of glucopyranosyl acceptors, CSA was used with benzaldehyde dimethylacetal in acetonitrile at 80°C. researchgate.net Furthermore, CSA has been used to catalyze the transacetalation of cyclodextrin (B1172386) derivatives with benzaldehyde dimethylacetal, resulting in moderately good yields of the desired monobenzylidene acetals. nih.gov

Table 4: Research Findings on Camphorsulfonic Acid Catalysis

| Substrate(s) | Reagents | Solvent | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| D-glucosamine derivative | This compound, CSA | Tetrahydrofuran or Acetonitrile | Reflux | Not specified | High conversion | google.com |

| Glucopyranosyl derivative | This compound, CSA | Acetonitrile | 80 °C | 0.5-19 h | Effective synthesis of acceptors | researchgate.net |

| 6-O-pivaloylated cyclodextrins | This compound, (+)-10-CSA | Not specified | Not specified | Not specified | Moderately good yields | nih.gov |

Acid-Catalyzed Condensation of Benzaldehyde with Methanol

Heterogeneous Acid Catalysis

The use of solid acid catalysts offers significant advantages, including simplified product purification, catalyst reusability, and reduced corrosive waste compared to traditional homogeneous acids.

Amberlite IR-120 Resin Catalysis

Amberlite IR-120, a strongly acidic cation-exchange resin, serves as an effective heterogeneous catalyst for the synthesis of this compound. The kinetics of the hydrolysis of this compound, the reverse reaction of its formation, have been studied in detail using Amberlite IR-120 in a dioxane solvent. researchgate.netacs.orgscientificlabs.comacs.org This research confirms the reversible nature of the reaction and establishes a kinetic model. researchgate.netacs.orgacs.org The reaction is found to be controlled by the surface reaction, following an Eley-Rideal model where an adsorbed water molecule reacts with an acetal molecule from the bulk phase. researchgate.netacs.orgacs.org It was also noted that benzaldehyde, a product of hydrolysis, can inhibit the reaction rate by adsorbing onto the catalyst. researchgate.netacs.orgacs.org

The catalytic activity of Amberlite IR-120 is also demonstrated in one-pot sequential reactions. For instance, it has been used for the deprotection of 2-nitrobenzaldehyde (B1664092) dimethyl acetal, which is then followed by an aldol (B89426) reaction. thieme-connect.com The resin-supported catalyst was shown to be reusable for at least six cycles without a significant loss of activity. thieme-connect.com

| Catalyst System | Reaction Type | Key Findings | Citations |

| Amberlite IR-120 | Hydrolysis/Formation Kinetics | Reaction is reversible and follows the Eley-Rideal model. Benzaldehyde shows an inhibitory effect. | researchgate.netacs.orgacs.org |

| Amberlite IR-120 | One-Pot Sequential Reaction | Effective for deprotection; reusable for multiple cycles without loss of activity. | thieme-connect.com |

Mesoporous Poly(melamine-formaldehyde) Polymer Catalysis

A mesoporous poly(melamine-formaldehyde) (mPMF) polymer has been identified as a highly effective and chemoselective heterogeneous organocatalyst for the acetalization of aldehydes. rsc.orgresearchgate.net This catalyst functions through hydrogen-bonding. rsc.orgresearchgate.net The high efficiency of mPMF is attributed to the high density of aminal (–NH–CH2–NH–) groups and triazine rings within its porous network, which creates a powerful system for activation through multiple hydrogen bonds. rsc.orgresearchgate.net This method offers a non-corrosive route for acetal synthesis that is compatible with acid-sensitive substrates and allows for easy catalyst recycling. core.ac.uk The turnover frequency of the mPMF catalyst is reported to be significantly higher than that of the melamine (B1676169) monomer. rsc.org

| Catalyst | Key Features | Mechanism | Advantages | Citations |

| Mesoporous poly(melamine-formaldehyde) (mPMF) | High surface area, porosity, high density of amine and triazine groups. | Hydrogen-bonding catalysis. | High efficiency, chemoselectivity, non-corrosive, catalyst is recyclable. | rsc.orgresearchgate.netcore.ac.uk |

Zeolite-based Catalysts

Zeolites, crystalline aluminosilicates with well-defined pore structures and strong acidic sites, are effective catalysts for acetalization reactions. mdpi.com Various types of zeolites, including H-BEA, have been used for the catalytic condensation of glycerol (B35011) with benzaldehyde to produce cyclic acetals, with high yields reported. mdpi.com In studies of methanol dehydration to dimethyl ether (DME) over H-ZSM-5, this compound was detected as a byproduct, demonstrating the catalyst's ability to facilitate this transformation even under conditions optimized for a different reaction. chemrxiv.org The formation of the acetal is more favorable at lower temperatures. chemrxiv.org Zeolites like Mg-Y have also been employed for the one-pot acetalization of ketones.

| Zeolite Catalyst | Reactants | Product Type | Key Observation | Citations |

| H-BEA | Glycerol, Benzaldehyde | Cyclic Acetal | High yields (up to 94% with similar catalysts like Amberlyst-36). | mdpi.com |

| H-ZSM-5 | Methanol, Benzaldehyde (promoter) | This compound | Formed as a byproduct during methanol dehydration to DME. | chemrxiv.org |

| Mg-Y | Ketones, Alcohols | Dimethyl Acetal | Effective for one-pot acetalization. |

Acetal Exchange Reactions

Acetal exchange, or transacetalation, is a valuable method for the synthesis of new acetals from existing ones, often under milder conditions than direct acetalization from the corresponding aldehyde.

Pyridinium (B92312) Tosylate-Catalyzed Acetal Exchange

Pyridinium tosylate (PPTS) is a mild acid catalyst used for acetal exchange reactions, particularly in carbohydrate chemistry. A notable application involves the reaction between this compound and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose. scientificlabs.comsigmaaldrich.comnih.gov This reaction selectively produces the 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. scientificlabs.comsigmaaldrich.comnih.gov Interestingly, this route yields the kinetically favored diastereoisomer (cis), which is opposite to the thermodynamically favored isomer (trans) obtained through the traditional method using benzaldehyde and a zinc halide catalyst. nih.govresearchgate.net This highlights the utility of acetal exchange for achieving specific stereochemical outcomes.

| Catalyst | Reactants | Product | Key Finding | Citations |

| Pyridinium tosylate (PPTS) | This compound, 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose | 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose | Forms the kinetically controlled cis diastereoisomer, demonstrating stereochemical control. | scientificlabs.comsigmaaldrich.comnih.govresearchgate.net |

Transacetalation with Higher Alcohols

This compound can undergo transacetalation with higher boiling alcohols to form new acetals. google.com The process generally involves heating this compound with a higher alcohol, which drives the reaction by the removal of the more volatile methanol. google.com For example, the reaction with allyl alcohol produces benzaldehyde diallyl acetal, and reaction with octadecanol yields the corresponding dioctadecyl acetal. google.com This method is particularly useful for preparing high-boiling acetals that are difficult to purify when synthesized by other means. google.com Transacetalation is a recognized strategy for the protection of diols in multi-step syntheses. researchgate.net

| Reactant 1 | Reactant 2 (Higher Alcohol) | Product | Reaction Condition | Citations |

| This compound | Allyl alcohol | Benzaldehyde diallyl acetal | Heating from ~80 °C to 120 °C. | google.com |

| This compound | Octadecanol | Benzaldehyde dioctadecyl acetal | Heating up to 250 °C under vacuum. | google.com |

Advanced and Green Synthetic Approaches

Modern synthetic strategies for producing this compound and its analogs are increasingly focused on green chemistry principles. These methods aim to reduce hazardous waste, lower energy consumption, and utilize catalysts that are both efficient and recyclable.

Photocatalytic Acetalization

Photocatalysis has emerged as a powerful green tool for organic synthesis, using light energy to drive chemical reactions. In the context of acetalization, it offers a pathway that can often proceed under ambient temperature and pressure.

Various catalytic systems have been developed for the photocatalytic synthesis of acetals. Metal-Organic Frameworks (MOFs) have shown promise as heterogeneous catalysts. For instance, MOF-808 has been used for the acetalization of aldehydes in methanol under mild photothermal conditions, employing just a fluorescent lamp. researchgate.net Similarly, UiO-66 and its fluorinated counterpart, UiO-66F, have been effective in catalyzing the acetalization of benzaldehyde at room temperature. researchgate.net Another study demonstrated that by adjusting the pH, light source, and catalyst, the transformation of benzaldehyde could be selectively tuned. flemingcollege.ca Using titanium dioxide (TiO₂ P25) as a photocatalyst in methanol, this compound was synthesized with a high yield of 92% at room temperature. flemingcollege.caucl.ac.uk This process highlights the ability to shift reaction pathways from photochemical pinacol (B44631) coupling to photocatalytic hydrogenation or low-temperature thermal catalysis for acetalization by introducing the right catalyst. flemingcollege.caucl.ac.uk

In another approach, a palladium oxide (PdO) surface supported on graphitic carbon nitride has been used for the photocatalytic hydrogenation of aromatic carbonyls to O-free aromatics. unibo.it This process proceeds via a stepwise acetalization and subsequent hydrogenation, with the acetal acting as a key intermediate. unibo.it The reaction is efficient under visible light irradiation (410 nm). unibo.it Other photocatalytic systems for acetalization include the use of Eosin Y with green LED light, thioxanthenone, and Schreiner's thiourea, which can convert a range of aldehydes into acetals in high yields under mild conditions. ymerdigital.com

| Catalyst | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| TiO₂ (P25) | Benzaldehyde, Methanol | Room Temperature | This compound | 92% | flemingcollege.caucl.ac.uk |

| UiO-66F MOF | Benzaldehyde, Methanol | Room Temperature, Atmospheric Pressure | This compound | High Activity | researchgate.net |

| Pd(II)/CN | Benzaldehyde, Ethanol | 410 nm irradiation, Room Temperature | Benzaldehyde Diethyl Acetal (intermediate) | - | unibo.it |

Transition Metal Catalysis in Acetalization

Transition metals are central to many advanced synthetic methodologies due to their versatile catalytic properties. A wide array of transition metal salts and complexes, including those of scandium, titanium, iron, ruthenium, copper, palladium, and gold, have been reported as effective catalysts for acetalization. ymerdigital.com

A notable study involved a series of transition metal (M=Mn, Fe, Co, Ni, Cu, Zn, Zr)-promoted carbon-silicon solid acid catalysts. nih.gov These were fabricated for the acetalization of benzaldehyde with ethylene glycol. nih.gov Among these, the iron-promoted catalyst, C-Fe-Si, demonstrated the highest catalytic activity, achieving a benzaldehyde glycol acetal yield of 97.67%. nih.gov The high efficiency of this catalyst is attributed to its suitable acidity and the uniform distribution of active sites on its surface. nih.gov

Palladium complexes are particularly effective for acetalization, enabling the reaction to proceed under mild conditions with low catalyst loadings. organic-chemistry.org Research has shown that in the absence of an oxidant, palladium(II) chloride (PdCl₂) can efficiently catalyze the condensation of benzaldehyde with an alcohol to form the corresponding acetal, achieving a yield of 90% with just 2.5 mol% of the catalyst. researchgate.net This demonstrates palladium's versatility, as it can also catalyze oxidation and reduction reactions by adjusting the reaction conditions. researchgate.net Furthermore, palladium(II) hydroxy complexes have been shown to catalyze the acetalization of benzaldehyde using epoxides. sci-hub.se

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| PdCl₂ (2.5 mol%) | Benzaldehyde, Alcohol | Absence of oxidant | 90% | researchgate.net |

| Pd Catalyst | Carbonyls, Alcohols | Ambient Temperature, Low catalyst loading | Excellent | organic-chemistry.org |

Zinc(II) chloride (ZnCl₂), an inexpensive and readily available Lewis acid, serves as a highly efficient catalyst for the dimethyl acetalization of aldehydes. lookchem.com The process typically involves treating the aldehyde with trimethyl orthoformate in a methanol-cyclohexane solvent system at reflux temperature. lookchem.com This method is noted for its mild conditions, simple operation, and good yields. lookchem.com A key advantage is its chemoselectivity; aldehydes can be selectively converted to acetals in the presence of more sterically hindered and less electrophilic ketones like acetophenone. lookchem.com The catalytic cycle involves the activation of the acetal by ZnCl₂. rsc.orgrsc.org

| Catalyst | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Anhydrous ZnCl₂ | Aldehydes, Trimethyl orthoformate, Methanol | Reflux in Methanol-Cyclohexane | High efficiency and chemoselectivity | lookchem.com |

| ZnCl₂ (1 mol%) | This compound, 1-Decyne | Toluene (B28343), Reflux | Catalyzes coupling via acetal activation | rsc.org |

While many nickel/photoredox systems are studied for their ability to use acetals as radical precursors for C-C bond formation, nih.govscispace.comthieme-connect.com there are direct nickel-catalyzed methods for acetal synthesis. A molecularly defined nickel complex has been shown to effectively catalyze the chemoselective acetalization of a broad range of aldehydes, including aliphatic ones, with alcohols under neutral conditions. researchgate.net This approach is highly efficient, requiring only 1 mol% of the catalyst and proceeding at a temperature of 32 °C, leading to excellent isolated yields. researchgate.net The catalyst also demonstrates good recyclability, maintaining its efficiency for up to five catalytic cycles. researchgate.net

| Catalyst | Substrate Scope | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Molecular Ni-complex (1 mol%) | Various aromatic and aliphatic aldehydes | Methanol, 32 °C, 1 hour | Neutral conditions, High yields, Recyclable | researchgate.net |

Non-Acidic and Mild Condition Syntheses

Moving away from harsh acidic environments is a key goal in modern organic synthesis. Several methods have been developed to produce this compound under non-acidic or very mild conditions.

One such method employs cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol. Intriguingly, this reaction can be performed under basic conditions by adding sodium carbonate, which still affords the dimethyl acetal in very high yields (e.g., 97% for 2-nitrobenzaldehyde). This suggests an oxidative process rather than conventional acid catalysis.

Aprotic pyridinium salt derivatives have also been identified as unexpectedly efficient catalysts for the acetalization of aldehydes at ambient temperature. organic-chemistry.org These ionic catalysts can be used in low loadings and are easily recovered and reused without a loss of activity. organic-chemistry.org Additionally, nickel catalysis, as mentioned previously, provides a robust method for acetalization under strictly neutral conditions. researchgate.net Another reported non-acidic method involves the use of sodium alkoxide and a corresponding trifluoroacetate (B77799) ester, which provides the acetal in quantitative yields. ymerdigital.com Even when using conventional acids like hydrochloric acid, it has been found that trace amounts (e.g., 0.1 mol%) are sufficient to smoothly carry out the acetalization of various aldehydes at temperatures ranging from -60 to 50 °C, without the need to remove the water byproduct. acs.org

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cerium(IV) ammonium nitrate (CAN), Na₂CO₃ | 2-Nitrobenzaldehyde, Methanol | Reflux | 97% | |

| Pyridinium salt derivatives | Aldehydes, Alcohol | Ambient Temperature | High | organic-chemistry.org |

| Sodium alkoxide, Trifluoroacetate ester | Aldehyde, Alcohol | Basic medium | Quantitative | ymerdigital.com |

| HCl (0.1 mol%) | Cinnamaldehyde, Methanol | Ambient Temperature | Excellent | acs.org |

Pyridinium Salt Derivative Catalysis

A significant advancement in acetalization reactions involves the use of simple pyridinium salt derivatives as highly effective catalysts. acs.orgnih.gov Research has demonstrated that these aprotic salts can function as potent Brønsted acid catalysts in protic media, facilitating the efficient formation of this compound at ambient temperatures. acs.orgorganic-chemistry.org This method is notable for its mild conditions and the low catalyst loading required.

The catalytic efficacy is linked to the electronic properties of the pyridinium ring; electron-withdrawing substituents enhance the catalytic activity, while electron-donating groups diminish it. organic-chemistry.org The proposed mechanism suggests that the reaction is initiated by the addition of an alcohol nucleophile to the pyridinium ion. organic-chemistry.org This in-situ formation generates a catalytically active Brønsted-acidic species that protonates the aldehyde, activating it for nucleophilic attack by the alcohol. organic-chemistry.org

One of the most effective catalysts identified in these studies is a bis-ester-substituted pyridinium ion, which can achieve high yields at loadings as low as 0.1 mol%. organic-chemistry.org This particular catalyst proved more efficient than a traditional protic Brønsted acid catalyst with a pKa of 2.2. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org A key advantage of this methodology is the ability to recover the ionic catalyst by precipitation and reuse it in subsequent reactions without a discernible loss of activity. acs.orgnih.govorganic-chemistry.org The scope of this reaction is broad, accommodating various aldehydes and ketones as substrates. organic-chemistry.org

| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bis-ester-substituted pyridinium ion | 0.1 | Benzaldehyde | Methanol | Ambient | High | organic-chemistry.org |

Sodium Methoxide (B1231860)/Methyl Bromide Approach

An unconventional, base-mediated approach to acetal synthesis has been explored for substrates like substituted benzaldehydes. sciencemadness.org This method deviates from the typical acid-catalyzed equilibrium-driven reactions. The rationale involves the reaction of an aldehyde with sodium methoxide to form a deprotonated anionic hemiacetal intermediate. sciencemadness.org This intermediate is then alkylated by an electrophile, such as methyl bromide, to yield the final dimethyl acetal product. sciencemadness.org

This pathway is advantageous because acetals are stable under the basic conditions used, preventing the reverse hydrolysis reaction and driving the synthesis towards completion. sciencemadness.org In an experimental application of this method for the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) dimethyl acetal, sodium metal was first dissolved in freshly distilled methanol to generate sodium methoxide in situ. This was followed by the addition of the substituted benzaldehyde and then methyl bromide. The reaction was heated to 55-65°C. sciencemadness.org

While this method serves as a proof-of-concept for a less common acetalization strategy, the reported yield after purification was moderate. sciencemadness.org The formation of side products, potentially from a Tishchenko-type reaction promoted by the alkoxide, may contribute to the reduced yield. sciencemadness.org

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Sodium Methoxide, Methyl Bromide | Methanol | 55-65 | 42 | sciencemadness.org |

Ionic Liquid-Mediated Acetalization

Ionic liquids (ILs) have emerged as versatile catalysts and media for organic synthesis, including the acetalization of benzaldehyde. scientific.netresearchgate.net Acidic ionic liquids, in particular, have been shown to be effective catalysts, often enabling high yields under mild conditions with the benefit of catalyst recyclability. mdpi.comasianpubs.org

Both Brønsted acidic and Lewis acidic ionic liquids have been successfully employed. For instance, the Brønsted acidic ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) ([HMIM]HSO₄) has been used to catalyze the synthesis of benzaldehyde 1,2-propanediol acetal, a cyclic analogue of the dimethyl acetal. Optimal conditions were found to be a 1:1.3 molar ratio of benzaldehyde to 1,2-propanediol at 343 K, yielding 78.7% of the product after 4 hours. scientific.netresearchgate.net

Lewis acidic ionic liquids have also demonstrated high catalytic activity. The tetrachlorogallate IL, [C₄mim][GaCl₄], at a 5 mol% loading, catalyzed the reaction of benzaldehyde and methanol at room temperature to produce this compound in 81% yield. nih.gov Supported ionic liquid phase (SILP) catalysts, where the IL is immobilized on a solid support, offer further advantages by combining the homogeneous catalytic environment of the IL with the ease of separation of a heterogeneous catalyst. mdpi.com A Lewis acidic SILP catalyst gave a 94% yield of this compound at a high substrate-to-catalyst ratio of 2000:1. mdpi.com

| Catalyst (Ionic Liquid) | Substrate | Alcohol/Diol | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|---|

| [HMIM]HSO₄ | Benzaldehyde | 1,2-Propanediol | 78.7 | 343 K, 4 h | scientific.netresearchgate.net |

| [C₄mim][GaCl₄] | Benzaldehyde | Methanol | 81 | 5 mol% catalyst, RT | nih.gov |

| Lewis Acidic SILP | Benzaldehyde | Methanol | 94 | Substrate/Catalyst = 2000:1 | mdpi.com |

| [4-sulfbmpyrazine][BF₄] | Benzaldehyde | Ethylene Glycol | Up to 96.9 | Reflux in cyclohexane (B81311) | asianpubs.org |

Mechanistic Investigations of Benzaldehyde Dimethyl Acetal Reactions

Acetalization Reaction Mechanisms

The conversion of an aldehyde or ketone to an acetal (B89532) involves the reaction with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by the conversion of the hemiacetal to the final acetal product with the elimination of a water molecule. pearson.comnumberanalytics.com The entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the acetal. libretexts.orgorganic-chemistry.org

The acid-catalyzed formation of benzaldehyde (B42025) dimethyl acetal from benzaldehyde and methanol (B129727) follows a well-established multi-step mechanism. libretexts.orgyoutube.com The acid catalyst plays a critical role in activating the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. numberanalytics.combasicmedicalkey.com

The initial and crucial step in the acid-catalyzed mechanism is the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst, such as hydrochloric acid or sulfuric acid. numberanalytics.combrainly.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophile. libretexts.orgbasicmedicalkey.com The polarization of the C=O bond is increased, facilitating the subsequent nucleophilic attack. basicmedicalkey.com This activation of the carbonyl group is a key role of the acid catalyst. numberanalytics.combasicmedicalkey.com

| Reactant/Intermediate | Structure | Role |

| Benzaldehyde | C₆H₅CHO | Starting aldehyde |

| Acid Catalyst (H⁺) | H⁺ | Proton source |

| Protonated Benzaldehyde | C₆H₅CH(OH)⁺ | Activated electrophile |

Following the activation of the carbonyl group, a molecule of methanol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon of the protonated benzaldehyde. pearson.combrainly.com This attack results in the formation of a tetrahedral intermediate where the oxygen atom of the methanol is bonded to the former carbonyl carbon. brainly.com This step is a classic example of nucleophilic addition to a carbonyl group. pearson.com

The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). pearson.comlibretexts.org The lone pair of electrons on the adjacent methoxy (B1213986) group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized cation known as an oxonium ion. libretexts.orglookchem.com The elimination of water is a critical step that drives the reaction forward, especially if water is removed from the reaction mixture. libretexts.org

The highly electrophilic oxonium ion is then attacked by a second molecule of methanol. pearson.comlibretexts.org This second nucleophilic addition leads to the formation of a protonated acetal. libretexts.org In the final step of the mechanism, a base (such as methanol or water) deprotonates the newly added methoxy group to yield the final product, benzaldehyde dimethyl acetal, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. youtube.comaskfilo.com

| Step | Description | Key Transformation |

| 1 | Protonation of Carbonyl Oxygen | Activation of the aldehyde |

| 2 | Nucleophilic Attack by Methanol | Formation of a C-O bond |

| 3 | Hemiacetal Formation | Formation of the hemiacetal intermediate |

| 4 | Oxonium Ion Formation | Elimination of water |

| 5 | Second Nucleophilic Attack | Formation of the second C-O bond |

| 6 | Deprotonation | Formation of the final acetal product |

Alternative Mechanistic Proposals

In the context of heterogeneous catalysis, the Eley-Rideal (E-R) model offers a mechanistic pathway for reactions involving this compound. This model posits that the reaction occurs between a molecule adsorbed onto the catalyst surface and a molecule in the bulk phase. acs.orgcardiff.ac.uk Studies involving the acetalization of benzaldehyde and the hydrolysis of this compound over solid acid catalysts have found that the E-R model often provides a superior fit to the experimental kinetic data compared to other models like the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netresearchgate.net

For instance, in the hydrolysis of this compound using the acidic resin Amberlite IR-120 as a catalyst in a dioxane solvent, the reaction was found to proceed between a water molecule adsorbed on the catalyst and a this compound molecule from the bulk solution. acs.orgresearchgate.netacs.org Similarly, the acetalization of benzaldehyde catalyzed by metal-organic frameworks (MOFs) like UiO-66 and its fluorinated analog UiO-66F was also best described by the Eley-Rideal model. researchgate.net This suggests that only one of the reactants needs to be surface-bound for the reaction to proceed, a key feature of the E-R mechanism. cardiff.ac.uk

In the case of the hydrolysis over an Amberlite IR-120 catalyst, it was observed that benzaldehyde, a product of the reaction, has an inhibitory effect on the reaction rate because it competes for adsorption sites on the catalyst. acs.orgresearchgate.netacs.org This observation is incorporated into the rate expression derived from the model. The rate equation for the surface reaction-controlled hydrolysis is given as:

-rW = [k(m/V)(CACW - ((CBACM2)/Ke))]/[1 + KBACBA + KWCW] acs.orgresearchgate.netacs.org

Where:

-rW is the rate of reaction.

k is the hydrolysis rate constant.

m/V is the catalyst loading.

CA, CW, CBA, CM are the concentrations of this compound, water, benzaldehyde, and methanol, respectively.

Ke is the equilibrium constant.

KBA and KW are the adsorption equilibrium constants for benzaldehyde and water, respectively. acs.orgresearchgate.net

This comprehensive model accounts for the forward and reverse reactions, as well as the inhibitory effect of the product, providing a detailed picture of the surface-controlled kinetics. acs.org

The mechanism of this compound hydrolysis can be significantly influenced by the solvent environment, leading to a change in the rate-limiting step. acs.orgresearchgate.net Evidence for this phenomenon comes from studies of secondary deuterium (B1214612) isotope effects (kH/kD) for the hydrolysis of benzaldehyde-formyl-d dimethyl acetal in various mixtures of water and dioxane. researchgate.net

In solvent systems ranging from pure water to 20% dioxane, the isotope effect was observed to decrease. researchgate.net However, as the concentration of dioxane increased from 20% to 70%, the kH/kD values showed a regular increase from 1.06 to 1.15. researchgate.net This reversal and subsequent increase in the isotope effect are interpreted as evidence for a shift in the rate-determining step. acs.orgresearchgate.net

The proposed mechanism suggests that in highly aqueous media, the rate-limiting step is the cleavage of the carbon-oxygen bond to form an oxocarbonium ion intermediate. researchgate.net In solvents with a high concentration of the less polar dioxane, the rate-limiting step changes to the diffusion-controlled separation of the alcohol-oxocarbonium ion encounter pair. researchgate.net This change is attributed to the differing abilities of the solvent mixtures to stabilize the charged intermediates and facilitate their separation.

This compound can be oxidized to methyl benzoate (B1203000) under mild conditions using Ni/photoredox catalysis. nih.govescholarship.orgscispace.com The proposed catalytic cycle involves the generation of a bromine radical which acts as a key intermediate. escholarship.orgscispace.com

The mechanism is initiated by the photoexcitation of an iridium(III) photocatalyst, which becomes a powerful oxidant. escholarship.orgscispace.com This excited-state catalyst oxidizes a bromide ion to a bromine radical. escholarship.orgscispace.com The bromine radical then mediates a selective hydrogen atom transfer (HAT) from the weak tertiary C–H bond of this compound (Bond Dissociation Free Energy ≈ 77.0 kcal/mol). escholarship.orgscispace.com This HAT step is highly selective over the stronger primary C-H bonds (BDFE ≈ 87.6 kcal/mol). escholarship.orgscispace.com The resulting tertiary radical undergoes β-scission, yielding a methyl radical and the product, methyl benzoate. escholarship.orgscispace.com

Experimental evidence supports this mechanistic proposal. A radical trapping experiment using dimethyl maleate (B1232345) in the presence of this compound and a bromide source yielded the methyl radical-trapped product, confirming the generation of methyl radicals. escholarship.orgscispace.com Furthermore, control experiments demonstrated that the presence of a bromide source is essential for the reaction to proceed, underscoring the role of the bromine radical in the HAT step. scispace.com Stern-Volmer quenching studies also indicated that the bromide ion, rather than the acetal itself, quenches the excited state of the photocatalyst, lending further support to the proposed bromide oxidation pathway. scispace.com

Hydrolysis Reaction Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible reaction that has been studied extensively. acs.orgresearchgate.netacs.org The general mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbonium ion. masterorganicchemistry.com This intermediate is then attacked by water, and subsequent deprotonation yields benzaldehyde and a second molecule of methanol. masterorganicchemistry.com The formation of the carbocation intermediate is often considered the rate-determining step. masterorganicchemistry.com

Kinetic studies of the hydrolysis over a heterogeneous catalyst (Amberlite IR-120) in the temperature range of 298−328 K determined the equilibrium constant (Ke) and the hydrolysis rate constant (k). acs.orgresearchgate.netacs.org

Equilibrium Constant (Ke): Ke = exp(8.67 − 1880/T) mol·L-1 acs.orgresearchgate.netacs.org

Hydrolysis Rate Constant (k): k = exp(9.4 − 4915/T) L2·(g-dry resin)-1·mol-1·min-1 acs.orgresearchgate.netacs.org

Where T is the absolute temperature in Kelvin.

The rate of acid-catalyzed hydrolysis is also sensitive to the presence of neutral electrolytes in the solution, a phenomenon known as the kinetic salt effect. acs.org Studies at 25 °C in aqueous solutions have shown that the rate constant (k) varies linearly with the concentration of added salts. acs.org The effect is specific to both the cation and the anion of the salt, relating to their charge density. acs.org

Table 1: Kinetic Salt Effect on the Hydrolysis of this compound at 25 °C This interactive table summarizes the effect of various salts on the rate of hydrolysis. Rate enhancements are shown relative to the rate in the absence of salt.

| Salt (Perchlorates) | Cation | Cationic Effect on Rate | Salt (Sodium Salts) | Anion | Anionic Effect on Rate |

| LiClO₄ | Li⁺ | < Na⁺ | NaNO₃ | NO₃⁻ | < Cl⁻ |

| NaClO₄ | Na⁺ | < K⁺ | NaCl | Cl⁻ | < Br⁻ |

| KClO₄ | K⁺ | < NH₄⁺ | NaBr | Br⁻ | < ClO₄⁻ |

| NH₄ClO₄ | NH₄⁺ | NaClO₄ | ClO₄⁻ | ||

| Mg(ClO₄)₂ | Mg²⁺ | < Ca²⁺ | |||

| Ca(ClO₄)₂ | Ca²⁺ | < Sr²⁺ | |||

| Sr(ClO₄)₂ | Sr²⁺ | ||||

| Data sourced from a study on kinetic salt effects, which found that the rate enhancement correlates with the cube of the ionic radius for cations and the pKb of the anion. acs.org |

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

Effect of Temperature on Equilibrium Constant

The hydrolysis of this compound is a reversible reaction, meaning the formation of the acetal from benzaldehyde and methanol also occurs under the same conditions. acs.orgresearchgate.net The position of the equilibrium between the reactants and products is described by the equilibrium constant (K_e), which is significantly influenced by temperature.

Research conducted on the hydrolysis of this compound in dioxane, using Amberlite IR-120 as a heterogeneous catalyst, established a clear mathematical relationship between the equilibrium constant and temperature. acs.orgresearchgate.netacs.org Within the temperature range of 298 K to 328 K, the equilibrium constant for the hydrolysis reaction was determined to follow the equation: acs.orgresearchgate.netacs.org

Ke = exp(8.67 − 1880/T)

| Temperature (K) | Equilibrium Constant (K_e) (mol·L⁻¹) |

|---|---|

| 298 | 10.56 |

| 308 | 13.11 |

| 318 | 15.99 |

| 328 | 19.19 |

Adsorption Equilibrium Constants of Reactants and Products

The model also accounts for the adsorption of benzaldehyde and water on the catalyst, quantifying these interactions through adsorption equilibrium constants (K_BA for benzaldehyde and K_W for water). researchgate.netacs.org These constants also exhibit a strong dependency on temperature, as described by the following equations: researchgate.netacs.org

Benzaldehyde Adsorption Equilibrium Constant (KBA): KBA = exp(7292/T − 24.9) L·mol⁻¹

Water Adsorption Equilibrium Constant (KW): KW = exp(1296/T − 4.4) L·mol⁻¹

These equations indicate that the adsorption of benzaldehyde is highly sensitive to temperature changes, with the adsorption equilibrium constant decreasing significantly as temperature rises. researchgate.netacs.org Water adsorption is less sensitive to temperature but also decreases with increasing temperature. researchgate.netacs.org

| Temperature (K) | K_BA (L·mol⁻¹) | K_W (L·mol⁻¹) |

|---|---|---|

| 298 | 0.142 | 0.957 |

| 308 | 0.076 | 0.916 |

| 318 | 0.042 | 0.878 |

| 328 | 0.024 | 0.844 |

Inhibitory Effects of Benzaldehyde Adsorption

A key finding in the kinetic study of this compound hydrolysis is the inhibitory effect of benzaldehyde adsorption on the reaction rate. acs.orgresearchgate.netacs.org This means that as the concentration of the product, benzaldehyde, increases in the reaction mixture, the rate of the hydrolysis reaction slows down. This inhibition occurs because benzaldehyde competes with the reactant (water) for active sites on the catalyst surface. researchgate.netacs.org

The inhibitory effect is quantitatively represented in the denominator of the rate expression derived from the kinetic model: acs.org

−rW = [k(m/V)(C_AC_W − ((C_BAC_M²)/K_e))]/[1 + K_BAC_BA + K_WC_W]

General Acid Catalysis in Acetal Hydrolysis

The hydrolysis of acetals is catalyzed by acids. orgoreview.com This process can occur via specific acid catalysis, where the catalyst is the solvated proton (e.g., H₃O⁺), or via general acid catalysis, where any Brønsted acid present in the solution can donate a proton in the rate-determining step of the reaction. rsc.org

For the hydrolysis of certain acetals, such as benzaldehyde methyl aryl acetals, general-acid catalysis has been demonstrated to be the operative mechanism. rsc.org This was confirmed by showing that the hydrolysis rate increases in the presence of various buffer components like acetate, formate, and chloroacetate, not just with an increase in hydronium ion concentration. rsc.org

The mechanism of general acid-catalyzed hydrolysis involves a proton transfer from a general acid (HA) to one of the alkoxy oxygen atoms of the acetal. This protonation makes the alkoxy group a better leaving group (ROH). orgoreview.comchemistrysteps.com The accepted mechanism for many acetals is a concerted A-S_E2 process. rsc.org In this concerted pathway, the proton transfer from the general acid to the acetal and the cleavage of the carbon-oxygen bond occur simultaneously, rather than in two separate steps. rsc.org This avoids the formation of a potentially unstable protonated acetal intermediate. rsc.org

The general steps are as follows:

A general acid (HA) protonates one of the oxygen atoms of the acetal, increasing the electrophilicity of the central carbon atom. orgoreview.com

In a concerted or rapid subsequent step, the corresponding alcohol (methanol in this case) leaves, forming an oxonium ion. orgoreview.comchemistrysteps.com

A water molecule acts as a nucleophile and attacks the highly electrophilic carbon of the oxonium ion, forming a protonated hemiacetal. chemistrysteps.com

Deprotonation of the intermediate yields a hemiacetal. orgoreview.com

These steps repeat: the hydroxyl group of the hemiacetal is protonated by an acid, water leaves, and a protonated aldehyde is formed, which then loses a proton to yield the final aldehyde product. orgoreview.com

The evidence for general acid catalysis underscores the importance of the structure of the acetal and the reaction conditions in determining the precise mechanistic pathway of hydrolysis. rsc.org

Applications of Benzaldehyde Dimethyl Acetal in Advanced Organic Synthesis

Protecting Group Chemistry

In complex multi-step syntheses, the selective protection of reactive functional groups is paramount to prevent undesired side reactions. Benzaldehyde (B42025) dimethyl acetal (B89532) is widely employed as a precursor to the benzylidene acetal protecting group, which is valued for its stability and predictable reactivity. chemimpex.comnumberanalytics.com This protecting group is generally stable under basic, oxidative, and reductive conditions but can be readily cleaved under acidic conditions. thieme-connect.dechem-station.com

Benzaldehyde dimethyl acetal can be used as a protecting group for aldehyde functionalities, although its more common role is to introduce a benzylidene acetal by reacting with diols. chemimpex.commendelchemicals.com The direct protection of an aldehyde involves converting it into an acetal. While this compound itself is an acetal, the principle of acetal formation is a cornerstone of aldehyde protection. This strategy prevents the aldehyde from undergoing nucleophilic attack or oxidation during subsequent reaction steps. mendelchemicals.com The formation of acetals from aldehydes is typically catalyzed by acids and is a reversible process. organic-chemistry.org

A more prominent application of this compound is in the protection of diols, particularly 1,2- and 1,3-diols, through the formation of a cyclic benzylidene acetal. chem-station.comnumberanalytics.com This is achieved via a transacetalization reaction where the diol displaces the methoxy (B1213986) groups of this compound, typically under acidic catalysis, to form a stable 1,3-dioxane (B1201747) or 1,3-dioxolane (B20135) ring structure. numberanalytics.com

This compound exhibits remarkable regioselectivity, especially in the protection of polyol systems like carbohydrates. It preferentially reacts with 1,3-diols to form six-membered 1,3-dioxane rings, which are thermodynamically favored over the five-membered rings that would result from reaction with 1,2-diols. thieme-connect.dechem-station.com

This selectivity is famously exploited in carbohydrate chemistry for the simultaneous protection of the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4 of pyranose sugars. thieme-connect.denih.gov This reaction leads to the formation of a rigid 4,6-O-benzylidene acetal, leaving other hydroxyl groups on the sugar ring available for further selective modification. nih.gov The reaction is typically promoted by an acid catalyst. While traditional catalysts like 10-camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH) are effective, they often require several hours to complete the reaction. nih.gov More modern and efficient catalysts have been developed to accelerate this transformation. nih.gov

| Catalyst | Typical Conditions | Reaction Time | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Acetonitrile (B52724) or DMF, Room Temp. | Several hours | A classical and commonly used acid catalyst. nih.gov |

| 10-Camphorsulfonic acid (CSA) | Acetonitrile or DMF, Room Temp. | Several hours | Another standard acid catalyst for this transformation. nih.gov |

| Copper(II) triflate (Cu(OTf)₂) | Acetonitrile, Room Temp. | Within 1 hour | A remarkably efficient and rapid catalyst, often leading to easy product isolation. nih.gov |

| Molecular Iodine (I₂) | - | - | Has been used for the full protection of methyl-α-D-mannose with benzylidene groups. researchgate.net |

The use of this compound is a cornerstone of modern carbohydrate synthesis. numberanalytics.comnumberanalytics.com The formation of the 4,6-O-benzylidene acetal not only protects two hydroxyl groups in one step but also confers conformational rigidity to the pyranose ring. This rigidity can influence the stereochemical outcome of subsequent glycosylation reactions at other positions.

Furthermore, the benzylidene acetal is not merely a passive protecting group. It can be regioselectively opened under various reductive conditions to generate a monoprotected diol. For example, reductive cleavage can yield either a 4-O-benzyl or a 6-O-benzyl ether, providing a powerful strategy for differentiating the C-4 and C-6 hydroxyl groups for further functionalization. nih.gov This versatility makes this compound an indispensable reagent for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based natural products. numberanalytics.comnumberanalytics.com

Protection of Diols

Reagent in Carbon-Carbon Bond Forming Reactions

Beyond its role in protection chemistry, this compound can also function as an electrophilic building block in carbon-carbon bond-forming reactions. In the presence of a suitable Lewis acid, it can act as a source of an oxocarbenium ion, which is then attacked by a nucleophile. core.ac.uk

This compound can participate in Mukaiyama-type aldol (B89426) reactions with nucleophiles such as ketene (B1206846) silyl (B83357) acetals. clockss.org In a notable example, the reaction between this compound and a silyl ketene acetal derived from propanoic acid was successfully promoted by pulverized 4Å molecular sieves. This method avoids harsh acidic conditions and cleanly provides the corresponding β-methoxy ester in excellent yield. clockss.org This transformation demonstrates the ability of the acetal to act as a stable, yet reactive, aldehyde surrogate in C-C bond formation.

| Electrophile | Nucleophile | Promoter | Product | Yield |

|---|---|---|---|---|

| This compound | Silyl ketene acetal of methyl propanoate | Pulverized 4Å Molecular Sieves | β-methoxy ester | 97% clockss.org |

Interestingly, the reactivity of this compound in such reactions is highly dependent on the catalyst system. In one study using a specific titanium-based Lewis acid, aldehydes reacted selectively in the presence of this compound, which remained intact, highlighting the potential for chemoselective transformations based on catalyst choice. oup.com

Synthesis of Functionalized Propargyl Alcohols from Alkynes

This compound serves as a valuable electrophile in the synthesis of functionalized propargyl ethers, which are closely related to propargyl alcohols. The reaction typically involves the coupling of the acetal with terminal alkynes in the presence of a Lewis acid catalyst.

One effective method employs an Indium(III) bromide (InBr₃)–triethylamine (Et₃N) reagent system to promote the alkynylation of acetals. organic-chemistry.org This system facilitates the reaction between various acetals and 1-alkynes to produce propargylic amines and, by extension, can be applied to the synthesis of propargyl ethers. organic-chemistry.orgkcl.ac.uk

A particularly inexpensive and efficient approach utilizes zinc(II) chloride (ZnCl₂) as a catalyst for the direct coupling of various alkynes with this compound. rsc.orgrsc.org The reaction proceeds by heating the acetal and the alkyne in toluene (B28343). A key aspect of this catalysis is the in situ generation of a Zn(OMe)Cl species, which then forms an alkynylzinc intermediate. rsc.org This intermediate subsequently reacts with the oxonium cation derived from the acetal to yield the desired propargyl ether. rsc.org The efficiency of this method is highlighted by the fact that only a 1 mol% loading of ZnCl₂ can lead to quantitative yields of the product. rsc.org

The general scheme for the ZnCl₂-catalyzed synthesis of functionalized propargyl ethers is as follows: C₆H₅CH(OCH₃)₂ + R-C≡CH --(ZnCl₂, Toluene, 130°C)--> C₆H₅CH(OCH₃)-C≡C-R + CH₃OH

Table 1: ZnCl₂-Catalyzed Alkynylation of this compound with Various Alkynes rsc.org

| Alkyne (R-C≡CH) | Product | Yield (%) |

|---|---|---|

| 1-Decyne | 1-methoxy-1-phenyl-2-undecyne | >99 |

| Phenylacetylene | 1-methoxy-1,3-diphenyl-1-propyne | >99 |

| 1-Heptyne | 1-methoxy-1-phenyl-2-octyne | 98 |

| Trimethylsilylacetylene | 1-methoxy-1-phenyl-3-(trimethylsilyl)-2-propyne | 96 |

Reaction Conditions: this compound (2.0 mmol), Alkyne (1.0 mmol), ZnCl₂ (1 mol%), Toluene, 130 °C, 12 h. rsc.org

This methodology demonstrates broad applicability for a range of terminal alkynes, providing efficient access to functionalized propargyl ethers from this compound. rsc.org

Asymmetric Synthesis Applications

This compound is a key substrate in various asymmetric reactions, enabling the synthesis of chiral molecules with high enantioselectivity and stereoselectivity.

Enantioselective Reactions with Chiral Catalysts

The development of chiral catalysts has allowed for highly enantioselective transformations involving this compound and its derivatives. These reactions often proceed through the formation of an oxocarbenium ion intermediate that is then attacked by a nucleophile under the influence of a chiral catalytic environment.

One notable example is the catalytic enantioselective alkynylation of an isochroman (B46142) acetal (a cyclic acetal) with phenylacetylene, which is achieved using a copper(I) complex of a bisoxazoline ligand. d-nb.info This reaction generates a chiral Cu-acetylide complex that adds to the oxocarbenium ion formed from the acetal, yielding the product with high enantioselectivity. d-nb.info

In the realm of aldol reactions, chiral phosphoramide (B1221513) catalysts have been used to facilitate the enantioselective directed cross-aldol reaction between aldehydes and trichlorosilyl (B107488) enolates. pnas.org This process provides β-hydroxyaldehydes, protected as their dimethyl acetals, in high yields with good enantioselectivities. pnas.org The catalyst is believed to create a chiral, cationic silicon species that coordinates the aldehyde for a stereocontrolled reaction. pnas.org

Furthermore, chiral nickel(II) complexes, such as those derived from BINAP ligands, have proven effective in catalyzing direct, asymmetric aldol-like reactions. The reaction of N-azidoacetyl thioimides with this compound, catalyzed by a chiral Nickel(II) complex, yields an enantiopure aldol adduct which serves as a precursor for β-methoxy derivatives of phenylalanine. acs.org This reaction proceeds with excellent enantioselectivity (98% ee) and a good yield (58%). acs.org

Table 2: Enantioselective Reaction of this compound acs.org

| Catalyst | Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [(S)-Tol-BINAP]NiCl₂ | N-azidoacetyl thiazolidinethione | anti-β-Alkoxy-α-amino acid precursor | 58 | 98 |

Reaction Conditions: this compound, nucleophile, 5 mol % catalyst, appropriate additives, solvent, -20 °C to room temperature. acs.org

Stereoselective Reactions with Enantiopure Complexes

The use of enantiopure complexes, particularly those involving arene chromium tricarbonyls, provides a powerful strategy for stereoselective synthesis. In this approach, the chromium tricarbonyl moiety acts as a chiral auxiliary, directing the stereochemical outcome of reactions at the acetal center.

Methodology has been developed for the asymmetric synthesis of acetals where the acetal carbon is the sole stereogenic center. This is based on the stereoselective reactions of enantiopure (o-substituted benzaldehyde)chromium tricarbonyl complexes. rsc.org For instance, treatment of an enantiopure aldehyde-chromium complex with methanol (B129727) and an acid catalyst can lead to the formation of a diastereomerically enriched acetal complex. rsc.org Subsequent decomplexation affords the enantiopure acetal. rsc.org

These chromium complexes undergo highly stereoselective displacement reactions. The reaction of the dimethyl acetal of a benzaldehyde chromium tricarbonyl complex with a Lewis acid (e.g., TiCl₄) and a nucleophile (e.g., trimethylaluminum) proceeds via a chromium-stabilized oxonium ion. The bulky chromium tricarbonyl unit directs the incoming nucleophile to attack from the exo face, resulting in high stereoselectivity. This has been applied to the enantioselective synthesis of α-methyl benzylamines and 2-aryl tetrahydropyrans.

Similarly, chiral nickel(II) complexes have been used to catalyze stereoselective reactions of N-acyl thiazolidinethiones with this compound, affording products with high diastereoselectivity. ub.edu

Precursor for Diverse Organic Transformations

This compound is a versatile precursor for a variety of organic molecules through transformations that leverage the reactivity of the acetal functional group.

Conversion to Selenocarbonyl Compounds

This compound is an effective starting material for the synthesis of selenocarbonyl compounds, such as selenoaldehydes. These selenium-containing analogues of carbonyl compounds are highly reactive and useful intermediates in organic synthesis. The conversion is achieved by reacting the acetal derivative with a selenium-transfer reagent.

A key method involves the reaction of acetals with bis(dimethylaluminum) selenide, (Me₂Al)₂Se. researchgate.net This reagent facilitates the construction of the carbon-selenium double bond, efficiently converting this compound into selenobenzaldehyde. This transformation provides access to a class of compounds that are otherwise difficult to synthesize and isolate. researchgate.net

One-Pot Tandem Conversions (e.g., to trans-1-nitro-2-phenylethylene)

The functional group transformation of this compound is particularly well-suited for one-pot tandem reactions, where multiple reaction steps occur sequentially in a single reaction vessel. A prominent example is the conversion of this compound to trans-1-nitro-2-phenylethylene. scientificlabs.comevitachem.com

This transformation involves two sequential catalytic steps:

Acid-catalyzed deacetalization: The acetal is first hydrolyzed in the presence of an acid catalyst to generate the intermediate, benzaldehyde. researchgate.netnih.gov

Base-catalyzed Henry condensation: The in situ-generated benzaldehyde then undergoes a base-catalyzed condensation reaction with a nitroalkane, such as nitromethane, to form the final nitroalkene product. researchgate.netnih.gov

The challenge in this tandem reaction lies in the use of antagonistic acid and base catalysts in the same pot. uu.nl Researchers have developed several innovative solutions, including the use of bifunctional solid catalysts and compartmentalized reaction media.

Mesoporous silica (B1680970) materials co-functionalized with acidic (e.g., phosphotungstic acid) and basic (e.g., amine groups) sites have been shown to be highly effective. nih.gov These solid catalysts spatially isolate the antagonistic active sites, allowing the tandem reaction to proceed with high conversion and yield. nih.govibs.re.kr Another approach utilizes Pickering emulsions, where the acid and base catalysts are separated into the aqueous and organic phases, respectively, with solid particles stabilizing the emulsion and facilitating the reaction at the interface. uu.nl

Table 3: Catalytic Systems for Tandem Conversion of this compound to trans-1-nitro-2-phenylethylene

| Catalytic System | Description | Yield (%) | Reference |

|---|---|---|---|

| SAB (Site-Isolated Amine and Phosphotungstic Acid) | Bifunctional mesoporous silica with acid and base sites | 98 | nih.gov |

| MMAB (Magnetic Mesoporous Acid-Base) | Magnetically separable mesoporous silica with acid-base functionality | >99 | ibs.re.kr |

| Pickering Emulsion | HCl in aqueous phase, base in organic phase, stabilized by silica particles | High | uu.nl |

These one-pot procedures represent a significant process intensification, reducing waste, time, and purification steps compared to a traditional multi-step synthesis. uu.nl

Synthesis of Cinnamyl-Triazole Compounds

This compound is reported as a key reagent in the synthesis of a novel class of cinnamyl-triazole compounds. pharmaffiliates.comechemi.comechemi.com These synthesized compounds have been identified as potential selective inhibitors of human aromatase (cytochrome P450 19A1), an enzyme that is a significant target in the development of anticancer agents. pharmaffiliates.comechemi.comechemi.com

The specific synthetic pathway and detailed research findings for the conversion of this compound into the cinnamyl-triazole scaffold are not fully detailed in the available literature. However, its role as a starting material or key intermediate is highlighted by chemical suppliers. pharmaffiliates.comechemi.comechemi.com The synthesis of potent and selective cinnamyl-triazole based aromatase inhibitors has been described as a significant area of research in drug discovery. nih.gov The general synthesis of cinnamyl-1,2,3-triazoles often involves multi-step sequences, for example, starting from benzaldehyde to create Morita–Baylis–Hillman adducts which are then converted to the target triazoles. beilstein-journals.org While direct mechanisms involving this compound are not explicitly outlined, its function is established as a precursor in this specific synthetic application. pharmaffiliates.comechemi.comechemi.com

Derivatization in Glycoscience

In the field of glycoscience, this compound is a widely employed reagent for the derivatization of carbohydrates, primarily for the installation of the benzylidene acetal protecting group. numberanalytics.com This protective group is particularly important for the selective blocking of hydroxyl groups, enabling regioselective modifications at other positions on the sugar backbone. numberanalytics.comnih.gov

The most common application is the protection of 1,2- or 1,3-diols within a carbohydrate structure. nih.gov In the case of pyranoside sugars, such as glucose or galactose derivatives, this compound is frequently used to selectively form a cyclic benzylidene acetal across the hydroxyl groups at the C-4 and C-6 positions. nih.gov This strategy is fundamental in the synthesis of complex carbohydrates and glycoconjugates. numberanalytics.com

The reaction proceeds via a transacetalization mechanism, where the diol on the carbohydrate displaces the methoxy groups of this compound in the presence of an acid catalyst. numberanalytics.com The formation of the cyclic acetal is a reversible reaction; therefore, reaction conditions are optimized to favor product formation. numberanalytics.com

A variety of acid catalysts can be used to promote this transformation, each offering different advantages in terms of reaction time, conditions, and selectivity. nih.govunimi.itthieme-connect.com Traditional methods often employ catalysts like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA), which may require elevated temperatures and several hours to reach completion. nih.govresearchgate.net More recent methodologies have introduced other catalysts to improve efficiency and mildness of the reaction conditions. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a remarkably efficient catalyst, allowing the reaction to proceed at room temperature and be completed within an hour. nih.gov Other reported catalysts include zinc chloride (ZnCl₂), iodine, and sodium hydrogen sulfate (B86663) supported on silica gel (NaHSO₄·SiO₂), which acts as a mild, heterogeneous catalyst. unimi.itthieme-connect.comresearchgate.net

The choice of catalyst and solvent can influence the reaction's outcome, particularly the regioselectivity. For example, while CSA and TsOH might yield a mix of products with mannoside substrates, using Cu(OTf)₂ can selectively yield the 4,6-O-benzylidene protected product. nih.gov The development of these methods allows for the efficient preparation of key intermediates for the synthesis of biologically important thiooligosaccharides and other complex carbohydrate structures. researchgate.net

Table 1: Catalytic Systems for Benzylidene Acetal Formation using this compound

| Catalyst | Substrate Type | Solvent(s) | Conditions | Yield/Outcome | Citation(s) |

|---|---|---|---|---|---|

| ***p*-Toluenesulfonic acid (TsOH)** | Glycosides | Acetonitrile, DMF | Several hours, often with heating | Good yields, standard method | nih.govthieme-connect.com |

| Camphorsulfonic acid (CSA) | Glycosides (e.g., Methyl α-D-glucopyranoside) | DMF, Chloroform (B151607) | Several hours to days | Good yields, standard method | nih.govresearchgate.net |

| Copper(II) triflate (Cu(OTf)₂) | Diols (Glycosides) | Acetonitrile | Room temp, ~1 hour | High yield, rapid, high selectivity for 4,6-acetal | nih.gov |

| Zinc chloride (ZnCl₂) | D-(+)-ribono-1,4-lactone | 1,2-dimethoxyethane (DME) | Not specified | 58% yield of 2,3-O-(R)-benzylidene derivative | unimi.it |

| Tin(II) chloride (SnCl₂) | D-(+)-ribono-1,4-lactone | 1,2-dimethoxyethane (DME) | Not specified | 58% yield of 2,3-O-(R)-benzylidene derivative | unimi.it |

| Sodium hydrogen sulfate on silica gel (NaHSO₄·SiO₂) | Glucopyranoside derivative | Acetonitrile | Room temp | Clean reaction, good yield | thieme-connect.com |

| Iodine (I₂) | Carbohydrate derivatives | Polyethylene glycol (PEG 600) | 80 °C | Excellent yields | researchgate.net |

Kinetic and Thermodynamic Studies

Reaction Rate Determination

The rate of hydrolysis and formation of benzaldehyde (B42025) dimethyl acetal (B89532) has been determined under various conditions, often employing heterogeneous or acid catalysts.

In a study using the acidic resin Amberlite IR-120 as a heterogeneous catalyst in a dioxane solvent, the kinetics of the hydrolysis of benzaldehyde dimethyl acetal were investigated. acs.orgacs.org The reaction was found to follow an Eley-Rideal model, where the reaction occurs between a water molecule adsorbed on the catalyst surface and an acetal molecule from the bulk solution. acs.orgresearchgate.net The rate of this surface reaction is described by the expression:

-rW = [k(m/V)(CACW − ((CBACM2)/Ke))]/[1 + KBACBA + KWCW] acs.org

Here, CA, CW, CBA, and CM represent the concentrations of acetal, water, benzaldehyde, and methanol (B129727), respectively. acs.org The temperature dependence of the hydrolysis rate constant, k, was determined to be k = exp(9.4 − 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹. acs.orgresearchgate.net

Further studies have explored the mechanism of acid-catalyzed hydrolysis. For this compound, the reaction is typically specific hydrogen-ion catalyzed, following the A-1 mechanism where a rapid pre-equilibrium protonation is followed by a rate-limiting cleavage of the C-O bond to form an oxocarbenium ion. acs.org However, when bulkier alkoxy groups are involved, the mechanism can shift to general-acid catalysis. acs.org

The hydrolysis in aqueous acid is a two-step process: the initial conversion to a hemiacetal, followed by the breakdown of the hemiacetal to benzaldehyde and methanol. rsc.org In 0.10 M aqueous HCl, these two steps were found to have rate constants of 3.67 s⁻¹ and 75.5 s⁻¹, respectively, indicating the second step is faster. rsc.org